molecular formula C19H25N3O4S2 B2442185 2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-17-1

2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2442185
CAS No.: 896310-17-1
M. Wt: 423.55
InChI Key: VJMYAEKKDTUXLW-UHFFFAOYSA-N
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Description

This compound belongs to the class of immunomodulators, which are used to regulate the immune system.

Preparation Methods

The synthesis of 2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide involves multiple steps, including the reaction of N-butyl-N-methylsulfamoyl chloride with 4-aminobenzoic acid to form an intermediate. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and immune regulation.

    Medicine: It has been developed as a small molecule drug for the treatment of various diseases, particularly those involving the immune system.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors involved in immune responses. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

    N-butylbenzamide: Known for its use in various chemical reactions and as a building block in organic synthesis.

    N-methylthiophene-3-carboxamide: Another compound with similar structural features and applications.

    N-tert-butyl amides: These compounds are used in the synthesis of drugs and other biologically active molecules.

2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-5-6-11-22(4)28(25,26)15-9-7-14(8-10-15)18(24)21-19-16(17(20)23)12(2)13(3)27-19/h7-10H,5-6,11H2,1-4H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMYAEKKDTUXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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